4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile)
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Overview
Description
Preparation Methods
The preparation of EINECS 265-878-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include the refining of petroleum and subsequent chemical conversion processes. These methods ensure the compound meets the required purity and quality standards for commercial use .
Chemical Reactions Analysis
EINECS 265-878-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 265-878-1 has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes. In biology and medicine, it is utilized in the formulation of pharmaceuticals and other medical products. In industry, it serves as a key component in the production of coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of EINECS 265-878-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific application and context .
Comparison with Similar Compounds
EINECS 265-878-1 can be compared with other similar hydrocarbon solvents. These include compounds with similar molecular structures and properties, such as those listed in the EINECS inventory. The uniqueness of EINECS 265-878-1 lies in its specific chemical composition and the particular applications it is suited for .
Similar Compounds:- Amyl nitrite (EINECS 203-770-8)
- Bismuth tetroxide (EINECS 234-985-5)
- Mercurous oxide (EINECS 239-934-0)
Properties
CAS No. |
65693-92-7 |
---|---|
Molecular Formula |
C20H18Br2N2O2 |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
3-bromo-4-[6-(2-bromo-4-cyanophenoxy)hexoxy]benzonitrile |
InChI |
InChI=1S/C20H18Br2N2O2/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
VDHFAPUSOGNRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCCCCOC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
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